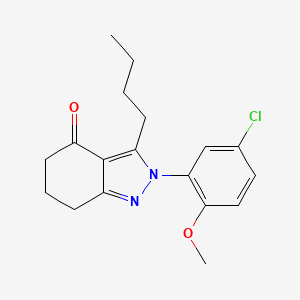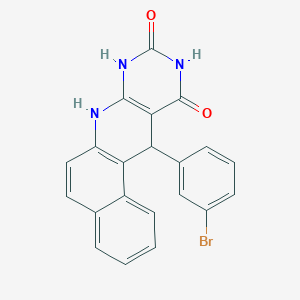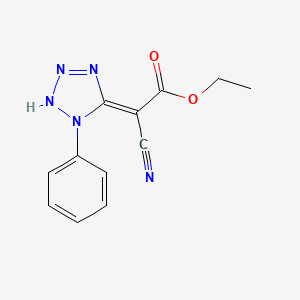
3-butyl-2-(5-chloro-2-methoxyphenyl)-2,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves multiple steps. The process begins with the preparation of the core indazole structure, followed by the introduction of the butyl, chloro, and methoxy substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the indazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the butyl, chloro, and methoxy groups via substitution reactions using suitable reagents and conditions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE can be compared with other indazole derivatives, such as:
2-Phenylindazole: Known for its anti-inflammatory properties.
5-Chloro-2-methylindazole: Studied for its potential as an anticancer agent.
2-Methoxyindazole: Explored for its antimicrobial activity.
The uniqueness of 3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE lies in its specific combination of substituents, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H21ClN2O2 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-butyl-2-(5-chloro-2-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-4-7-14-18-13(6-5-8-16(18)22)20-21(14)15-11-12(19)9-10-17(15)23-2/h9-11H,3-8H2,1-2H3 |
InChI Key |
LWGXRCSTLWQJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=NN1C3=C(C=CC(=C3)Cl)OC)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide](/img/structure/B11499063.png)
![1-{1-[4-(diphenylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11499069.png)
![5-(3,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11499070.png)
![{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11499075.png)
![1H-Indole, 2,3-dihydro-2-methyl-1-[2-(4-methyl-1-piperidinyl)acetyl]-](/img/structure/B11499087.png)
![N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide](/img/structure/B11499094.png)

![3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11499118.png)
![[2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11499120.png)

![3-{[(4-chlorophenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B11499128.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499132.png)
![[4-(3,4-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11499139.png)
![4-bromo-2-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11499140.png)
